molecular formula C11H15Br2N B12016022 1-(2-Bromocyclohexyl)pyridinium bromide

1-(2-Bromocyclohexyl)pyridinium bromide

Cat. No.: B12016022
M. Wt: 321.05 g/mol
InChI Key: CLCUALADUYLMNT-JMFXEUCVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromocyclohexyl)pyridinium bromide is a chemical compound with the molecular formula C11H15Br2N and a molecular weight of 321.057 g/mol . This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

The synthesis of 1-(2-Bromocyclohexyl)pyridinium bromide typically involves the reaction of pyridine with 2-bromocyclohexyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Bromocyclohexyl)pyridinium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromocyclohexyl)pyridinium bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor binding due to its ability to interact with biological molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromocyclohexyl)pyridinium bromide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom in the cyclohexyl ring can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular activity .

Comparison with Similar Compounds

1-(2-Bromocyclohexyl)pyridinium bromide can be compared with other pyridinium salts, such as:

  • 1-(2-Chlorocyclohexyl)pyridinium chloride
  • 1-(2-Iodocyclohexyl)pyridinium iodide
  • 1-(2-Fluorocyclohexyl)pyridinium fluoride

These compounds share similar structures but differ in the halogen atom attached to the cyclohexyl ring. The unique properties of this compound, such as its reactivity and interaction with biological molecules, make it distinct from its analogs .

Properties

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

1-[(2S)-2-bromocyclohexyl]pyridin-1-ium;bromide

InChI

InChI=1S/C11H15BrN.BrH/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13;/h1,4-5,8-11H,2-3,6-7H2;1H/q+1;/p-1/t10-,11?;/m0./s1

InChI Key

CLCUALADUYLMNT-JMFXEUCVSA-M

Isomeric SMILES

C1CCC([C@H](C1)Br)[N+]2=CC=CC=C2.[Br-]

Canonical SMILES

C1CCC(C(C1)[N+]2=CC=CC=C2)Br.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.